molecular formula C19H15ClN2O4S B11050916 2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide

Cat. No. B11050916
M. Wt: 402.9 g/mol
InChI Key: KYUZNADVYDMRDR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a phenylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the hydroxyphenyl and phenylsulfamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile introduced.

Scientific Research Applications

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyphenyl)nicotinamide
  • 2-fluoro-N-(2-hydroxyphenyl)benzamide
  • 2-chloro-N-phenethyl-benzamide

Uniqueness

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

properties

Molecular Formula

C19H15ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-5-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C19H15ClN2O4S/c20-16-11-10-14(27(25,26)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23/h1-12,22-23H,(H,21,24)

InChI Key

KYUZNADVYDMRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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